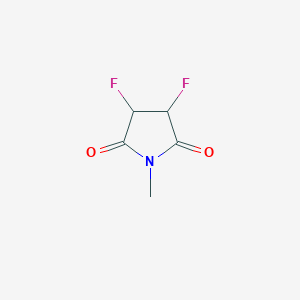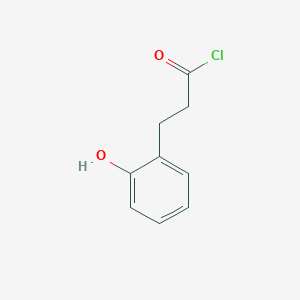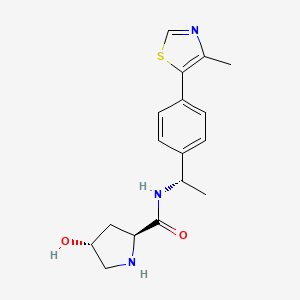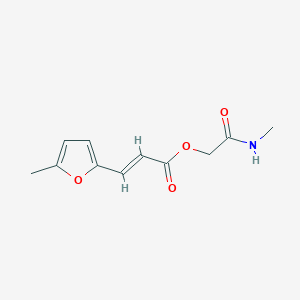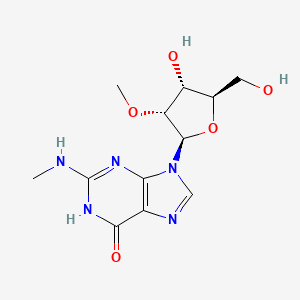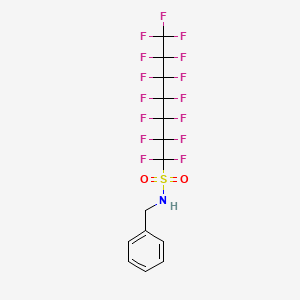
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide: is a fluorinated organic compound with the molecular formula C14H8F15NO2S . This compound is characterized by the presence of a benzyl group attached to a highly fluorinated heptane sulphonamide backbone. The extensive fluorination imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the heptane sulphonamide backbone, which is then extensively fluorinated.
Fluorination: The fluorination process is carried out using reagents such as or under controlled conditions to achieve the desired level of fluorination.
Benzylation: .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Utilizing large-scale fluorination reactors to achieve high yields of the fluorinated heptane sulphonamide.
Automated Benzylation: Employing automated systems for the benzylation step to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Oxidation and Reduction: The sulphonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as and are commonly used.
Oxidation: Oxidizing agents like can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Products: Benzyl-substituted derivatives.
Oxidation Products: Sulphonic acids or sulphonates.
Reduction Products: Amines or other reduced forms of the sulphonamide.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound’s unique fluorinated structure makes it a potential candidate for use as a catalyst or catalyst support in various chemical reactions.
Material Science: It is used in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance.
Biology and Medicine:
Drug Development: The compound’s structural features are explored for the design of novel pharmaceuticals, particularly those requiring high stability and bioavailability.
Industry:
Mécanisme D'action
The mechanism of action of N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide involves its interaction with molecular targets through its sulphonamide and benzyl groups. The fluorinated backbone enhances its stability and resistance to degradation. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-(2-hydroxyethyl)-N-methyloctanesulphonamide: Similar fluorinated sulphonamide with a hydroxyethyl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another fluorinated compound with different functional groups.
Uniqueness: N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide stands out due to its specific combination of a benzyl group and a highly fluorinated heptane sulphonamide backbone. This unique structure imparts exceptional chemical stability, hydrophobicity, and resistance to environmental degradation, making it highly valuable in various applications .
Propriétés
Numéro CAS |
68298-10-2 |
|---|---|
Formule moléculaire |
C14H8F15NO2S |
Poids moléculaire |
539.26 g/mol |
Nom IUPAC |
N-benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide |
InChI |
InChI=1S/C14H8F15NO2S/c15-8(16,9(17,18)11(21,22)13(25,26)27)10(19,20)12(23,24)14(28,29)33(31,32)30-6-7-4-2-1-3-5-7/h1-5,30H,6H2 |
Clé InChI |
ZJIFWMOMOPJFRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


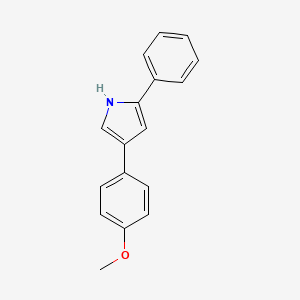
![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)

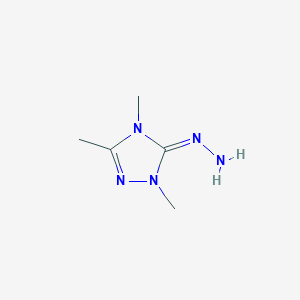
![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)

![7-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]chromen-2-one](/img/structure/B12860600.png)

